molecular formula C17H21FN4O3 B12701798 1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- CAS No. 182868-92-4

1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-

Cat. No.: B12701798
CAS No.: 182868-92-4
M. Wt: 348.4 g/mol
InChI Key: KRKFQVXYIGNOAM-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- is a complex organic compound that belongs to the class of naphthyridines. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which includes a naphthyridine core, a piperazine ring, and a fluoro group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-difluorophenyl)-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
  • 1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-dichlorophenyl)-7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-

Uniqueness

The uniqueness of 1,8-Naphthyridine-3-carboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo- lies in its specific structural features, such as the presence of an ethyl group and a fluoro group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

182868-92-4

Molecular Formula

C17H21FN4O3

Molecular Weight

348.4 g/mol

IUPAC Name

7-(3,5-dimethylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C17H21FN4O3/c1-4-21-8-12(17(24)25)14(23)11-5-13(18)16(20-15(11)21)22-6-9(2)19-10(3)7-22/h5,8-10,19H,4,6-7H2,1-3H3,(H,24,25)

InChI Key

KRKFQVXYIGNOAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CC(NC(C3)C)C)F)C(=O)O

Origin of Product

United States

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